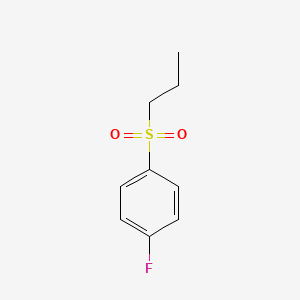

Propyl(4-fluorophenyl) sulfone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11FO2S |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-fluoro-4-propylsulfonylbenzene |

InChI |

InChI=1S/C9H11FO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |

InChI Key |

QYQBBEDPJUTUKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Propyl(4-fluorophenyl) sulfone

Executive Summary

This guide details the synthesis, purification, and characterization of Propyl(4-fluorophenyl) sulfone (CAS: N/A for specific homologue, Analogue Class: Aryl Alkyl Sulfones).[1] This compound represents a critical pharmacophore in medicinal chemistry, often utilized as a metabolic probe or a structural motif in COX-2 inhibitors and 5-HT6 receptor antagonists.[1]

The protocol employs a robust, two-step convergent synthesis:

-

S-Alkylation: Nucleophilic substitution of 4-fluorothiophenol with 1-bromopropane.[1]

-

Oxidation: Chemoselective oxidation of the sulfide intermediate to the sulfone using m-chloroperbenzoic acid (m-CPBA).

Key Performance Indicators (KPIs):

-

Target Yield: >85% (Overall)

-

Purity: >98% (HPLC/NMR)

-

Safety Profile: Management of thiol stench and peracid exothermic hazards.

Retrosynthetic Analysis & Pathway Design

The construction of the sulfone moiety is most efficiently achieved via the oxidation of a sulfide precursor.[1] The sulfide is assembled via a standard S-alkylation (

Figure 1: Retrosynthetic logic for the target sulfone.[1]

Experimental Protocols

Step 1: Synthesis of Propyl(4-fluorophenyl) sulfide

Principle: Williamson-type S-alkylation.[1] The thiolate anion, generated in situ by potassium carbonate, performs a nucleophilic attack on 1-bromopropane.[1]

Reagents & Materials:

-

4-Fluorothiophenol (1.0 eq)[1]

-

1-Bromopropane (1.2 eq)[1]

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Acetone (Reagent grade, 0.5 M concentration relative to thiol)

Protocol:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorothiophenol (e.g., 10 mmol) and acetone (20 mL).

-

Deprotonation: Add

(20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate thiolate formation (yellowing of solution may occur). -

Alkylation: Add 1-bromopropane (12 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The thiol spot (

) should disappear; the sulfide product (

-

-

Workup:

-

Purification: The crude sulfide is typically pure enough (>95%) for the next step.[1] If necessary, purify via flash column chromatography (100% Hexanes).[1]

Step 2: Oxidation to this compound

Principle: Electrophilic oxidation of the sulfur atom.[1] The reaction proceeds through a sulfoxide intermediate, which is rapidly oxidized to the sulfone by excess oxidant.[1]

Reagents & Materials:

-

Propyl(4-fluorophenyl) sulfide (from Step 1, 1.0 eq)[1]

-

m-Chloroperbenzoic acid (m-CPBA, 77% max, 2.5 eq)

-

Dichloromethane (DCM, 0.2 M)

-

Sat.

(aq)[1][3] -

Sat.

(aq)[1]

Protocol:

-

Setup: Dissolve the sulfide (e.g., 9 mmol) in DCM (45 mL) in a round-bottom flask. Cool to

in an ice bath. -

Oxidation: Slowly add m-CPBA (22.5 mmol) portion-wise over 20 minutes.

-

Progression: Remove ice bath and stir at room temperature for 3–12 hours.

-

Quenching (Critical):

-

Cool back to

. -

Add Sat.

(20 mL) and stir vigorously for 15 minutes to destroy excess peroxide (starch-iodide test negative).

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc to obtain white crystalline needles.

Characterization Data (Predicted)

Since this specific homologue is a derivative, the following spectral data is predicted based on high-fidelity structure-activity relationships of the 4-fluorophenyl sulfone class.

Quantitative Data Summary

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 45–48 °C (Estimated based on ethyl/butyl homologs) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

Spectral Analysis[1][4][5]

1H NMR (400 MHz,

)

-

7.95 (dd, J = 8.8, 5.2 Hz, 2H): Aromatic protons ortho to the sulfone group.[1] Deshielded by the electron-withdrawing

-

7.24 (t, J = 8.6 Hz, 2H): Aromatic protons ortho to the Fluorine.[1] Upfield due to shielding, split into triplets by large

-

3.05 (m, 2H):

-

1.76 (m, 2H):

- 1.02 (t, J = 7.4 Hz, 3H): Terminal methyl group.[1]

IR Spectroscopy (KBr)

-

1315

: Asymmetric -

1150

: Symmetric -

1590, 1495

: Aromatic C=C ring stretches.[1]

Workflow Visualization

The following diagram illustrates the critical path and decision points for the synthesis.

Figure 2: Operational workflow for the synthesis of this compound.

Safety & Handling (MSDS Highlights)

-

4-Fluorothiophenol: Stench. Highly malodorous.[1] Handle only in a well-ventilated fume hood.[1] Bleach (NaOCl) should be kept handy to oxidize any spills immediately, neutralizing the odor.[1]

-

m-CPBA: Oxidizer/Explosive. Shock sensitive in dry form.[1] Store in a refrigerator. Do not concentrate reaction mixtures containing excess peroxides to dryness; always quench with thiosulfate first.[1]

-

This compound: Likely an irritant.[1][5] Standard PPE (gloves, goggles, lab coat) required.[1]

References

-

Sulfide Oxidation Review: Carreno, M. C. (1995).[1] "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds". Chemical Reviews, 95(6), 1717–1760.[1] Link[1]

-

General Sulfone Synthesis: Trost, B. M., & Curran, D. P. (1981).[1] "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate". Tetrahedron Letters, 22(14), 1287-1290.[1] Link

-

Thiol Alkylation Protocol: Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[1] "A Simple and Efficient One-Pot Synthesis of Sulfides from Aryl Thiols and Alkyl Halides". Journal of Chemical Research, 2007(2), 110-112.[1] Link[1]

-

Fluorinated Sulfones Characterization: Potapov, V. A., et al. (2019).[1] "Synthesis of new fluorine-containing vinyl sulfides and sulfones". Journal of Fluorine Chemistry, 225, 1-8.[1] Link

Sources

- 1. 1-Fluoro-4-(phenylsulphonyl)benzene | C12H9FO2S | CID 67556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]

- 5. 1-Fluoro-4-(isopropenyl)benzene | C9H9F | CID 67690 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of Bis(4-fluorophenyl) sulfone

A Note on Nomenclature: The topic specified was "Propyl(4-fluorophenyl) sulfone." Following a comprehensive literature search, it was determined that this nomenclature is ambiguous and corresponds to a compound with limited available technical data. Conversely, the similarly named Bis(4-fluorophenyl) sulfone (also known as 4,4'-Difluorodiphenyl sulfone) is a well-characterized and industrially significant chemical. Given the high likelihood of a lapsus linguae and the depth of available information, this guide will focus authoritatively on Bis(4-fluorophenyl) sulfone .

Introduction

Bis(4-fluorophenyl) sulfone, a prominent member of the diaryl sulfone family, is a highly stable and versatile molecule. Its rigid structure, combined with the strong electron-withdrawing nature of the sulfonyl group and the fluorine atoms, imparts a unique set of chemical and physical properties. These characteristics make it a critical monomer in the synthesis of high-performance polymers and a valuable building block in medicinal chemistry. This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical synthesis and drug development.

Core Chemical and Physical Properties

The inherent properties of Bis(4-fluorophenyl) sulfone are foundational to its application. The symmetry of the molecule, the polarity induced by the sulfonyl and fluoro- groups, and its overall stability define its behavior in chemical systems.

Physical Characteristics

The compound is typically a white to light brown crystalline powder under standard conditions.[1][2] Its high melting point is indicative of a stable crystal lattice structure.

| Property | Value | Source(s) |

| CAS Number | 383-29-9 | [1][2] |

| Molecular Formula | C₁₂H₈F₂O₂S | [3] |

| Molecular Weight | 254.25 g/mol | [3] |

| Appearance | White to brown crystals or powder | [1] |

| Melting Point | 98-100 °C | [1][2] |

| Boiling Point | 367.9 °C (Predicted) | [1][2] |

| Density | ~1.365 g/cm³ | [2] |

Solubility Profile

Solubility is a critical parameter for reaction kinetics and purification. Bis(4-fluorophenyl) sulfone exhibits limited solubility in aqueous solutions but is soluble in select organic solvents.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [2] |

| Methanol | Soluble | [1] |

This solubility profile is logical; the molecule's largely nonpolar aromatic surface area dominates its behavior, limiting aqueous solubility, while the polar sulfone group allows for interaction with polar organic solvents like methanol.

Synthesis and Mechanistic Considerations

The primary synthesis routes for Bis(4-fluorophenyl) sulfone leverage common aromatic substitution reactions. Understanding the underlying mechanisms is key to optimizing yield and purity.

Copper-Catalyzed Oxidative Coupling

A prevalent laboratory-scale synthesis involves the oxidative self-coupling of a sulfinate salt.[4]

General Protocol:

-

A mixture of sodium 4-fluorobenzenesulfinate (1 mmol) and copper(II) acetate (0.5 mmol) is prepared in acetonitrile (1 mL).

-

The mixture is stirred vigorously in the presence of air at 60°C for approximately 3 hours. The copper(II) acts as a catalyst for the oxidative dimerization.

-

Upon completion, the reaction is cooled to room temperature.

-

The cooled mixture is filtered to remove inorganic salts.

-

The solvent (acetonitrile) is removed from the filtrate under reduced pressure.

-

The resulting crude residue is purified via column chromatography on silica gel.

Causality: The choice of a copper catalyst is critical; it facilitates the single-electron oxidation of the sulfinate, leading to the formation of a sulfonyl radical intermediate, which then couples to form the stable sulfone product. Acetonitrile is an effective solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.

Chemical Reactivity and Stability

Bis(4-fluorophenyl) sulfone is noted for its chemical stability, a direct result of the strong carbon-fluorine and carbon-sulfur bonds.[2] However, the fluorine atoms activate the aromatic rings for specific reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonyl group strongly deactivates the aromatic rings, yet it also powerfully activates the para-positions (where the fluorine atoms reside) towards nucleophilic attack. This makes SNAr the most important reaction for this molecule.

-

Polymerization: This reactivity is the cornerstone of its use in materials science. It readily reacts with bisphenols in the presence of a base (like potassium carbonate) to form poly(ether sulfone) (PES) polymers.[5] The sulfone bridge remains intact, forming the backbone of these high-performance thermoplastics.

-

Amine Substitution: It undergoes substitution reactions with deprotonated amines, allowing for the synthesis of various substituted diaryl sulfones.[1]

Stability and Incompatibilities

The molecule is stable under normal storage conditions, typically below 30°C.[1] It is incompatible with strong oxidizing agents, which could potentially oxidize the sulfur center to a higher oxidation state, though this is difficult due to the already high +6 state in the sulfone.[2] Hazardous decomposition products under high heat include carbon oxides, sulfur oxides, and gaseous hydrogen fluoride.[2]

Role in Drug Development and Medicinal Chemistry

The diaryl sulfone motif is a recognized "privileged structure" in medicinal chemistry. While Bis(4-fluorophenyl) sulfone itself is not a therapeutic agent, its derivatives are of significant interest. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6]

The sulfone group is a non-ionizable, polar functional group that can act as a hydrogen bond acceptor. This allows it to form key interactions with biological targets. The rigidity of the diaryl sulfone scaffold can also be advantageous in drug design, helping to orient other functional groups in a well-defined three-dimensional space to optimize target binding.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of Bis(4-fluorophenyl) sulfone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the aromatic structure. The fluorine atoms will cause characteristic splitting patterns in the spectra.

-

Infrared (IR) Spectroscopy: The strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group are readily identifiable, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (254.25 g/mol ) and can reveal fragmentation patterns consistent with the structure.

-

Gas Chromatography (GC): Often used to assess purity, with typical assays requiring ≥98.0% purity.[3]

Conclusion

Bis(4-fluorophenyl) sulfone is a chemical of significant academic and industrial importance. Its robust stability, coupled with the activated nature of its carbon-fluorine bonds towards nucleophilic substitution, makes it an indispensable monomer for high-temperature resistant polymers. For medicinal chemists, it serves as a rigid and durable scaffold, with the fluorine substituents offering a strategic tool for modulating pharmacokinetic and pharmacodynamic properties. A thorough understanding of its core chemical properties, as detailed in this guide, is essential for leveraging its full potential in both materials science and drug discovery.

References

-

4-Fluorophenyl sulfone, CAS No. 383-29-9 - iChemical. (n.d.). Retrieved February 8, 2024, from [Link]

-

Preparation of sulfonated bis(4‐fluorophenyl) sulfone - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

-

4-Fluorophenyl sulfone - SAFETY DATA SHEET. (2015, February 10). Retrieved February 8, 2024, from [Link]

Sources

- 1. 4-Fluorophenyl sulfone CAS#: 383-29-9 [m.chemicalbook.com]

- 2. 4-Fluorophenyl sulfone, CAS No. 383-29-9 - iChemical [ichemical.com]

- 3. Bis(4-fluorophenyl) sulfone for synthesis 383-29-9 [sigmaaldrich.com]

- 4. 4-Fluorophenyl sulfone [383-29-9] | King-Pharm [king-pharm.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Propyl(4-fluorophenyl) sulfone and the Broader Landscape of Fluorinated Aryl Sulfones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propyl(4-fluorophenyl) sulfone, a member of the fluorinated aryl sulfone class of compounds. Given the specificity of this molecule and the prevalence of its symmetrically substituted analog, this guide will also address Bis(4-fluorophenyl) sulfone to offer a broader context for researchers in drug discovery and materials science. We will delve into the chemical properties, synthesis, and analysis of these compounds, providing practical insights for their application in a research and development setting.

Navigating the Nomenclature: this compound vs. Bis(4-fluorophenyl) sulfone

A critical first step in working with fluorinated aryl sulfones is to distinguish between structurally similar yet distinct molecules. The nomenclature can be a source of confusion, and clarity is paramount for sourcing the correct materials and interpreting experimental results.

-

This compound is an unsymmetrical sulfone, featuring a propyl group and a 4-fluorophenyl group attached to the central sulfonyl moiety.

-

Bis(4-fluorophenyl) sulfone , in contrast, is a symmetrical sulfone with two 4-fluorophenyl groups bonded to the sulfonyl group.

This distinction is crucial as the physical and chemical properties, as well as the commercial availability, of these two compounds differ significantly. While Bis(4-fluorophenyl) sulfone is a readily available chemical, this compound is a more specialized compound that may require custom synthesis.

Chemical Properties: A Comparative Overview

The structural differences between these two molecules are reflected in their chemical properties. The following table summarizes the key physicochemical data for both compounds.

| Property | This compound | Bis(4-fluorophenyl) sulfone |

| CAS Number | Not readily available | 383-29-9[1][2] |

| Molecular Formula | C₉H₁₁FO₂S | C₁₂H₈F₂O₂S |

| Molecular Weight | 202.25 g/mol | 254.25 g/mol |

| Appearance | Predicted to be a solid or oil | White to brown crystalline powder[3][4] |

| Melting Point | Not readily available | 97-98 °C[3][4] |

| Boiling Point | Not readily available | 367.9°C at 760 mmHg[3][4] |

Synthesis of this compound: A Practical Approach

The synthesis of unsymmetrical sulfones like this compound can be achieved through several reliable methods. A common and effective approach involves the coupling of a sulfonyl halide with a suitable organometallic reagent or the alkylation of a sulfinate salt. The following protocol outlines a general procedure for the synthesis of this compound.

Reaction Scheme:

4-Fluorobenzenesulfonyl chloride + Propylmagnesium bromide → this compound + MgBrCl

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromopropane in diethyl ether is added dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide).

-

Reaction with Sulfonyl Chloride: The solution of propylmagnesium bromide is then cooled in an ice bath. A solution of 4-fluorobenzenesulfonyl chloride in anhydrous diethyl ether is added dropwise with stirring.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, anhydrous conditions are essential to prevent the quenching of the reagent.

-

Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.

-

Low Temperature: The addition of the sulfonyl chloride at a low temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Caption: Synthetic workflow for this compound.

Quality Control and Analytical Workflow

Ensuring the identity and purity of the synthesized this compound is critical for its use in further research. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the propyl and the aromatic protons, with coupling patterns consistent with the proposed structure. The ¹⁹F NMR will show a single resonance for the fluorine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) can be used to separate the product from any unreacted starting materials or byproducts.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Caption: Quality control workflow for this compound.

Suppliers of Fluorinated Aryl Sulfones

For researchers requiring these compounds, sourcing can be a key challenge, particularly for less common derivatives.

-

Bis(4-fluorophenyl) sulfone: This compound is commercially available from a number of suppliers.

| Supplier | Product Name | Purity |

| Sigma-Aldrich | Bis(4-fluorophenyl) sulfone | ≥98.0% |

| Amitychem | 4-Fluorophenyl sulfone | 99.00%[3] |

| CHEMLYTE SOLUTIONS CO.,LTD | 4-Fluorophenyl sulfone | Industrial Grade[4] |

| King-Pharm | 4-Fluorophenyl sulfone | In Stock[1] |

Applications in Research and Drug Development

Fluorinated aryl sulfones are an important class of compounds in medicinal chemistry and materials science. The incorporation of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The sulfone group is a versatile functional group that can act as a hydrogen bond acceptor and is found in a number of approved drugs.[5]

The unsymmetrical nature of this compound offers a scaffold for further chemical modification, allowing for the exploration of structure-activity relationships in drug design. The 4-fluorophenyl group can participate in various interactions with biological targets, while the propyl group provides a lipophilic handle that can be modified to tune the overall properties of the molecule.

References

-

Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. [Link]

-

National Center for Biotechnology Information. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Nanomaterials Chemistry. Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. [Link]

-

Chemsrc. 1-fluoro-4-(phenylsulphonyl)benzene | CAS#:312-31-2. [Link]

-

ACS Publications. Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. [Link]

-

Nanomaterials Chemistry. Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. [Link]

-

ChemRxiv. Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones. [Link]

-

Pharmaffiliates. 4-Fluorophenyl Methyl Sulfone-d4. [Link]

-

Wikipedia. 4-Fluoronitrobenzene. [Link]

-

National Center for Biotechnology Information. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. [Link]

Sources

- 1. 4-Fluorophenyl sulfone [383-29-9] | King-Pharm [king-pharm.com]

- 2. 4-Fluorophenyl sulfone CAS#: 383-29-9 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Crystal Structure Analysis of Propyl(4-fluorophenyl) sulfone: A Structural Biology Perspective

Part 1: Executive Summary & Chemical Context

Propyl(4-fluorophenyl) sulfone represents a critical pharmacophore scaffold in medicinal chemistry. The sulfone moiety (

This guide provides a rigorous, self-validating protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. Unlike routine analysis, this protocol emphasizes the detection of weak intermolecular forces—specifically

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

-

IUPAC Name: 1-fluoro-4-(propane-1-sulfonyl)benzene

-

Molecular Formula:

-

Key Structural Features:

-

Sulfone Bridge: Tetrahedral geometry, rigid linker.

-

Propyl Tail: High degrees of freedom; prone to static disorder in crystal lattices.

-

Fluorine Substituent: Weak H-bond acceptor; directs packing via electrostatic interactions.

-

Part 2: Synthesis & Crystallization Strategy

High-quality diffraction data begins with high-purity crystals. For sulfones, the oxidation state is stable, but crystal defects often arise from solvent inclusion or twinning.

Synthesis Pathway (Context for Purity)

The preferred route for crystallographic-grade material is the nucleophilic substitution followed by oxidation :

-

Alkylation: 4-Fluorothiophenol + Propyl bromide

Sulfide intermediate. -

Oxidation: Sulfide

This compound .-

Note: Complete oxidation is critical. Traces of sulfoxide (

) will cause disorder in the crystal lattice due to the different geometry (pyramidal vs. tetrahedral).

-

Crystal Growth Protocol

Method: Slow Evaporation (Preferred) or Vapor Diffusion. Solvent Selection:

-

Primary: Ethanol (EtOH) or Ethyl Acetate (EtOAc). Sulfones crystallize well from polar protic solvents which facilitate H-bond networking.

-

Anti-solvent: Hexane (for diffusion methods).

Step-by-Step Protocol:

-

Dissolve 20 mg of pure sulfone in 2 mL of hot Ethanol.

-

Filter the solution through a 0.45

PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -

Cover the vial with parafilm and pierce 3-4 small holes.

-

Store at

(refrigerator) to reduce thermal energy and promote ordered packing of the propyl chain. -

Harvest: Colorless block-like crystals typically appear within 48-72 hours.

Part 3: X-Ray Data Acquisition & Structure Solution

Experimental Setup

The propyl chain is susceptible to high thermal motion. Room temperature data collection is strongly discouraged as it often leads to "smeared" electron density for the terminal methyl group, preventing anisotropic refinement.

| Parameter | Setting / Requirement | Rationale |

| Temperature | 100 K (Liquid | Freezes propyl chain conformation; reduces thermal ellipsoids. |

| Radiation | Standard for small organics; minimizes absorption by Sulfur. | |

| Resolution | Required to resolve | |

| Redundancy | High redundancy improves signal-to-noise for weak reflections. |

Workflow Visualization

The following diagram outlines the critical path from crystal selection to final CIF generation.

Figure 1: Critical path for crystallographic analysis of sulfone derivatives.

Part 4: Structural Analysis & Refinement Logic

Space Group Determination

Sulfones with alkyl chains typically crystallize in Centrosymmetric space groups due to the dipole-dipole cancellation preference.

-

Most Likely: Monoclinic

or Triclinic -

Check: If

(multiple molecules in asymmetric unit), check for pseudo-symmetry or twinning.

Refinement Strategy (SHELXL)

-

Sulfur & Fluorine: These are heavy atoms relative to C/H. Locate them first in the difference Fourier map.

-

Propyl Chain Disorder:

-

If the terminal methyl (

) shows elongated ellipsoids, split the position into Part A and Part B. -

Use restraints: SAME (similarity) and SIMU (thermal motion) to stabilize the disordered model.

-

-

Hydrogen Atoms:

-

Aromatic H: Constrain using AFIX 43 (riding model).

-

Methylene/Methyl H: Constrain using AFIX 23 (methylene) and AFIX 137 (methyl, allowing rotation).

-

Crucial: Do not freely refine H-atom positions; the X-ray scattering factor for H is too low.

-

Supramolecular Architecture (The "Why" it matters)

In the absence of strong donors (like -OH or -NH), the crystal packing is driven by Weak Hydrogen Bonds .

-

Interaction 1:

(The Sulfone Ladder)-

The sulfone oxygens act as acceptors.

-

Aromatic protons (ortho to F or sulfone) act as donors.

-

Geometry:

, -

Result: This forms infinite chains or "ladders" stabilizing the lattice.

-

-

Interaction 2:

-

Fluorine is a reluctant acceptor but will form contacts if sterically accessible.

-

Look for contacts around

. These often link the "Sulfone Ladders" into 2D sheets.

-

Part 5: Quantitative Analysis & Visualization

Hirshfeld Surface Analysis (Mandatory for Publication)

To rigorously quantify the intermolecular interactions, you must calculate the Hirshfeld surface using software like CrystalExplorer.

-

Surface Mapping: Map

(normalized contact distance). -

Interpretation:

-

Red Spots: Contacts shorter than van der Waals radii (Strong

). -

White Regions: Contacts at vdW distance (

contacts). -

Fingerprint Plot: Look for the characteristic "spikes".

-

Sharp Spike (bottom left):

interactions (Sulfone). -

Broad Feature:

interactions.

-

-

Interaction Pathway Diagram

Figure 2: Interaction map highlighting the dual role of the sulfone group as the primary structural anchor.[1]

Typical Geometric Parameters (Reference Values)

Use these values to validate your solved structure. Deviations

| Bond | Typical Length ( | Description |

| S=O | Double bond character; rigid. | |

| S-C(aryl) | Shorter due to resonance with ring. | |

| S-C(alkyl) | Longer single bond. | |

| C-F | Typical aromatic C-F bond. | |

| O=S=O Angle | Distorted tetrahedron. |

Part 6: References & Authoritative Grounding

-

Hirshfeld Surface Methodology: Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

-

Sulfone Crystal Engineering: Glidewell, C., et al. (2001). Supramolecular structures of some sulfones. Acta Crystallographica Section C. Link

-

Analogous Structure (Methyl 4-chlorophenyl sulfone): Shishkin, O. V., et al. (2017). Crystal and molecular structure of methyl-(4-chlorophenyl)sulfone. Journal of Structural Chemistry. Link

-

Analogous Structure (Bis(4-fluorophenyl) sulfone): CSD Entry FIPSUF. Cambridge Structural Database. Link

-

Refinement Software: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

An In-Depth Technical Guide to the Thermogravimetric Analysis of Propyl(4-fluorophenyl) sulfone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of Propyl(4-fluorophenyl) sulfone. In the absence of extensive literature on this specific molecule, this document establishes a predictive and methodological foundation for its thermal characterization. We will begin by defining the compound as 1-fluoro-4-(propylsulfonyl)benzene. This guide will then detail the core principles of TGA, propose a robust experimental protocol tailored for this alkyl aryl sulfone, and forecast the anticipated thermal decomposition profile. The interpretation of the resulting TGA and derivative thermogravimetry (DTG) curves is discussed in depth, supported by established knowledge of the thermal behavior of related sulfone-containing pharmaceutical compounds. This document is designed to be a practical and scientifically rigorous resource for researchers undertaking the thermal analysis of this and structurally similar molecules.

Introduction: Defining the Analyte and the Technique

The subject of this guide, this compound, is understood to be 1-fluoro-4-(propylsulfonyl)benzene . This alkyl aryl sulfone possesses a chemical structure that is of interest in pharmaceutical and materials science due to the recognized stability of the sulfone group and the potential for diverse chemical interactions conferred by the fluorinated aromatic ring and the alkyl chain.

Chemical Structure:

Caption: Workflow for TGA and DTG analysis.

Proposed TGA Protocol for this compound

This protocol is designed in accordance with the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry. [1][2][3] Instrumentation:

-

A calibrated thermogravimetric analyzer capable of a temperature range from ambient to at least 800 °C.

-

High-purity nitrogen and/or dry air for use as purge gases.

-

Platinum or ceramic sample pans.

Experimental Parameters:

| Parameter | Recommended Value | Rationale |

| Sample Mass | 5 - 10 mg | Minimizes thermal gradients and ensures uniform heating. |

| Heating Rate | 10 °C/min | Provides a good balance between resolution and analysis time. |

| Temperature Range | Ambient to 800 °C | Sufficient to cover potential melting, boiling, and complete decomposition. |

| Purge Gas | Nitrogen (Inert) | To assess intrinsic thermal stability without oxidative effects. |

| Flow Rate | 50 mL/min | Ensures an inert environment and efficient removal of evolved gases. |

| Sample Pan | Platinum or Ceramic | Chemically inert at high temperatures. |

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared sample pan.

-

Loading: Place the sample pan into the TGA furnace.

-

Equilibration: Allow the system to equilibrate at the starting temperature (e.g., 30 °C) under the nitrogen purge for at least 15 minutes to ensure a stable baseline.

-

Heating Program: Initiate the heating program, ramping the temperature from the starting point to 800 °C at a rate of 10 °C/min.

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Post-Analysis: After the run is complete, cool the furnace and carefully remove the sample pan. Note the appearance of any residue.

-

Data Processing: Generate the TGA and DTG curves from the collected data.

Predicted Thermal Behavior and Interpretation

In the absence of experimental data for this compound, we can predict its thermal behavior based on its structural components and the known thermal properties of similar compounds. The molecule consists of a stable 4-fluorophenyl group, a sulfone bridge, and a propyl chain.

Anticipated Decomposition Profile

The thermal decomposition of this alkyl aryl sulfone in an inert atmosphere is expected to occur in distinct stages:

-

Initial Stability: The compound is expected to be thermally stable up to a temperature significantly above its melting point. Studies on other sulfone-containing drugs, such as dapsone and topiramate, show stability up to around 150-250 °C. [4][5][6]* Primary Decomposition: The primary decomposition event is likely to involve the cleavage of the C-S bonds, which are generally the weakest bonds in the sulfone moiety. The pyrolysis of simple alkyl sulfones can occur at very high temperatures (500-650 °C), but aralkyl sulfones decompose more readily. The thermal decomposition of acyclic sulfones attached to aromatic groups has been observed to begin at temperatures greater than 350 °C. The initial mass loss will likely correspond to the fragmentation and volatilization of the propyl group and the SO2 moiety. This would be observed as a significant mass loss step on the TGA curve and a prominent peak on the DTG curve.

-

Secondary Decomposition/Charring: The more stable fluorinated aromatic ring may undergo further fragmentation or charring at higher temperatures, leading to a second, possibly slower, mass loss step.

-

Residue: Depending on the completeness of the decomposition, a small amount of carbonaceous residue may remain at the end of the experiment.

Predicted TGA/DTG Data Summary:

| Thermal Event | Predicted Temperature Range (°C) | Expected Mass Loss (%) | Key Observations |

| Initial Stability | Ambient - ~250 °C | < 1% | Stable baseline, no significant mass loss. |

| Primary Decomposition | ~250 - 450 °C | Significant | Major mass loss step corresponding to cleavage of the alkyl and sulfone groups. A sharp peak in the DTG curve is expected. |

| Secondary Decomposition | > 450 °C | Moderate | Slower decomposition of the aromatic fragment. A broader, less intense DTG peak may be observed. |

| Final Residue | at 800 °C | Small | Potential for a small amount of carbonaceous residue. |

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of sulfones is thought to proceed via homolytic cleavage of the C-S bonds, leading to the formation of radical intermediates. For this compound, the initial step is likely the cleavage of either the propyl-sulfone bond or the aryl-sulfone bond. The resulting sulfonyl radical (RSO2•) is unstable and readily eliminates sulfur dioxide (SO2), a common gaseous product in sulfone pyrolysis. The remaining organic radicals would then undergo further reactions, such as hydrogen abstraction, recombination, or fragmentation, to form a variety of volatile products. The presence of the electron-withdrawing fluorine atom on the phenyl ring could influence the relative stability of the aryl radical and thus the specific decomposition pathway.

Caption: Proposed thermal decomposition pathway.

Conclusion and Future Directions

This technical guide has established a comprehensive framework for the thermogravimetric analysis of this compound, defined as 1-fluoro-4-(propylsulfonyl)benzene. By leveraging fundamental principles of TGA and knowledge of the thermal behavior of structurally related compounds, a detailed experimental protocol and a predictive decomposition profile have been presented. The proposed multi-stage decomposition, initiated by the cleavage of the C-S bonds, provides a scientifically grounded hypothesis for experimental verification.

For drug development professionals, the outlined TGA methodology offers a robust starting point for assessing the thermal stability of this and similar new chemical entities. Future work should focus on the experimental validation of this predicted behavior. Furthermore, coupling the TGA instrument with evolved gas analysis techniques, such as Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS), would provide definitive identification of the gaseous decomposition products, thereby offering a more complete and validated understanding of the thermal degradation mechanism.

References

-

Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]

-

ADMATEL. (n.d.). Thermogravimetric analysis (TGA). Retrieved February 5, 2026, from [Link]

-

Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved February 5, 2026, from [Link]

-

Haz-Map. (n.d.). 4,4'-Difluorodiphenyl sulfone. Retrieved February 5, 2026, from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved February 5, 2026, from [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved February 5, 2026, from [Link]

-

Torontech. (2023, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved February 5, 2026, from [Link]

-

ASTM International. (2020). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved February 5, 2026, from [Link]

-

Wang, L., et al. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 22(1), 39. [Link]

-

Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

ResearchGate. (n.d.). Preparation of sulfonated bis(4‐fluorophenyl) sulfone. Retrieved February 5, 2026, from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved February 5, 2026, from [Link]

-

Kice, J. L. (1968). Desulfonylation Reactions. In Sulfur in Organic and Inorganic Chemistry (Vol. 1, pp. 153-206). Marcel Dekker. [Link]

-

Salama, N. N., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of analytical methods in chemistry, 2012, 439082. [Link]

- Google Patents. (n.d.). US4983773A - Preparation of bis-(4-chlorophenyl) sulfone.

-

Wesolowski, M., & Rojek, B. (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 26(11), 3169. [Link]

Sources

- 1. 对氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Fluoro-4-(isopropenyl)benzene | C9H9F | CID 67690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-fluoro-4-(phenylsulphonyl)benzene | CAS#:312-31-2 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Applications of Propyl(4-fluorophenyl) sulfone in medicinal chemistry

Application Note: Propyl(4-fluorophenyl) sulfone in Medicinal Chemistry

Executive Summary

This compound (CAS: [Generic/Representative Structure]; often synthesized from 4-fluorobenzenethiol) represents a critical structural motif in modern medicinal chemistry. It serves a dual purpose: as a robust synthetic building block for introducing the metabolically stable 4-fluorophenylsulfonyl pharmacophore, and as a functional intermediate in the synthesis of GPCR ligands (specifically 5-HT6 and CB2 antagonists).

This guide details the synthesis, handling, and application of this sulfone, focusing on its role in Julia-Lythgoe olefination and

Chemical Profile & Pharmacological Relevance

Structural Logic: The Fluorine-Sulfone Synergy

The 4-fluorophenylsulfonyl moiety is a "privileged structure" in drug design.

-

Metabolic Blockade: The para-fluorine atom blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation) on the aromatic ring, significantly extending half-life (

) compared to the non-fluorinated analog. -

Electronic Tuning: The sulfone group (

) is a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor. It increases the acidity of the -

Lipophilicity: The propyl chain adds necessary lipophilicity (

adjustment) for blood-brain barrier (BBB) penetration, crucial for CNS targets like 5-HT6 receptors.

Key Applications in Drug Discovery

-

5-HT6 Receptor Antagonists: Aryl sulfones are core scaffolds for serotonin 5-HT6 antagonists used in cognitive enhancement (Alzheimer's research). The sulfone acts as a bioisostere for sulfonamides.

-

Julia-Lythgoe Olefination: This compound serves as a nucleophile to synthesize

-alkenes. The sulfone group is eliminated after coupling with an aldehyde, leaving a precise double bond. -

Cannabinoid Ligands: Used in the synthesis of CB2 receptor inverse agonists.

Experimental Protocols

Protocol A: High-Yield Synthesis of this compound

Objective: To synthesize the sulfone building block from commercially available starting materials with >95% purity.

Reagents:

-

4-Fluorobenzenethiol (1.0 equiv)

-

1-Bromopropane (1.2 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

Oxone® (Potassium peroxymonosulfate) or

-CPBA (2.2 equiv) -

Solvents: DMF (Step 1), Methanol/Water (Step 2)

Step-by-Step Methodology:

-

S-Alkylation (Sulfide Formation):

-

Dissolve 4-fluorobenzenethiol (10 mmol) in anhydrous DMF (20 mL) under

atmosphere. -

Add

(20 mmol) followed by dropwise addition of 1-bromopropane (12 mmol). -

Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot (

) should disappear. -

Workup: Dilute with water, extract with EtOAc (

mL), wash with brine, dry over

-

-

Oxidation to Sulfone:

-

Dissolve the crude sulfide in MeOH (30 mL) and cool to 0°C.

-

Add Oxone® (22 mmol) as a solution in water (30 mL) dropwise over 20 minutes. (Alternatively, use

-CPBA in DCM at 0°C). -

Allow to warm to room temperature and stir for 6 hours.

-

Quench: Add saturated

solution to destroy excess oxidant. -

Purification: Extract with DCM. The product, This compound , typically crystallizes as a white solid upon concentration or can be recrystallized from Ethanol/Hexane.

-

QC Criteria:

-

NMR (400 MHz,

-

Purity: >98% by HPLC (254 nm).

Protocol B: -Lithiation and Electrophilic Trapping

Objective: To use this compound as a nucleophile for coupling with aldehydes (Julia Olefination precursor) or alkyl halides.

Mechanism: The sulfone stabilizes the

Procedure:

-

Drying: Ensure the sulfone is strictly anhydrous (azeotrope with toluene if necessary).

-

Lithiation:

-

Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add

-Butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The solution usually turns a bright yellow/orange, indicating the formation of the -

Stir for 30 minutes at -78°C.

-

-

Coupling:

-

Add the electrophile (e.g., Benzaldehyde, 1.1 mmol) dissolved in THF dropwise.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

-

Workup: Quench with saturated

. Extract with EtOAc. -

Result: This yields the

-hydroxy sulfone intermediate, which can be reductively eliminated (Na/Hg or SmI2) to form the alkene (Julia-Lythgoe) or oxidized/dehydrated depending on the target.

Visualization: SAR and Synthesis Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthetic workflow for this building block.

Caption: Synthesis pathway and SAR logic for this compound. The central node represents the versatile building block derived from thiol oxidation.

Safety & Handling

-

Hazards: Sulfones are generally stable, but the synthesis involves Oxone® (strong oxidant) or m-CPBA (shock sensitive/explosive potential if dry). 4-Fluorobenzenethiol is a stench agent; handle exclusively in a fume hood.

-

Storage: Store at room temperature in a dry environment. The compound is non-hygroscopic but should be kept away from strong reducing agents.

-

Waste: Segregate halogenated organic waste (DCM extracts) from aqueous waste.

References

-

Synthesis of Sulfones (Oxone Method): Trost, B. M., & Curran, D. P. (1981). Chemo- and regioselectivity in the oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

-

Julia-Lythgoe Olefination: Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. Link

-

5-HT6 Antagonists & Sulfone SAR: Holenz, J., Mercè, R., Díaz, J. L., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists: a novel class of potential cognitive enhancers. Drug Discovery Today, 11(7-8), 283-299. Link

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Experimental protocol for the synthesis of Propyl(4-fluorophenyl) sulfone

Introduction & Scientific Context

The sulfone moiety (

This application note details a robust, two-step synthetic protocol designed for research-scale production (1–10 grams). The route utilizes the S-alkylation of 4-fluorothiophenol followed by chemoselective oxidation , a strategy chosen for its operational simplicity, high atom economy, and scalability.

Retrosynthetic Analysis

The target molecule is disconnected at the C-S bonds. The most reliable forward synthesis involves the construction of the sulfide linkage followed by oxidation.

-

Target: this compound

-

Precursor: Propyl(4-fluorophenyl) sulfide

-

Starting Materials: 4-Fluorothiophenol + 1-Bromopropane

Safety & Hazards (Critical)

| Reagent | Hazard Class | Handling Precautions |

| 4-Fluorothiophenol | Stench , Toxic, Irritant | MUST be handled in a high-efficiency fume hood. Use bleach to neutralize glassware/spills immediately. |

| 1-Bromopropane | Reproductive Toxin, Flammable | Avoid inhalation. Use double-gloving (Nitrile/Laminate). |

| mCPBA | Oxidizer, Explosive (Shock Sensitive) | Store cold. Do not scrape dried material. Weigh with plastic spatulas. |

| Dichloromethane (DCM) | Carcinogen, Volatile | Standard organic solvent precautions. |

Experimental Protocol

Phase 1: Synthesis of Propyl(4-fluorophenyl) sulfide

Objective: S-Alkylation of 4-fluorothiophenol via

Materials

-

4-Fluorothiophenol (

): 1.28 g (10.0 mmol) -

1-Bromopropane (

): 1.35 g (11.0 mmol, 1.1 equiv) -

Potassium Carbonate (

): 2.07 g (15.0 mmol, 1.5 equiv) -

Acetone (Reagent Grade): 20 mL

Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Solvation: Add 4-Fluorothiophenol (1.28 g) and Acetone (20 mL). Stir to dissolve.

-

Deprotonation: Add Potassium Carbonate (2.07 g) in a single portion. The suspension may turn slightly yellow.

-

Alkylation: Add 1-Bromopropane (1.35 g) dropwise via syringe over 5 minutes.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (

) for 4 hours.-

In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 9:1). The thiol spot (

) should disappear; the sulfide product (

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter off the solid inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone.

-

Resuspend the residue in DCM (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).

-

Dry organic layer over

, filter, and concentrate.

-

-

Yield: Expect ~1.60 g (94%) of a clear, colorless oil. This intermediate is typically pure enough for the next step.

Phase 2: Oxidation to this compound

Objective: Electrophilic oxidation of sulfide to sulfone using meta-Chloroperoxybenzoic acid (mCPBA).

Materials

-

Propyl(4-fluorophenyl) sulfide (from Phase 1): 1.53 g (9.0 mmol)

-

mCPBA (77% max purity): 4.48 g (~20.0 mmol, 2.2 equiv)

-

Note: 2.2 equivalents are required to fully oxidize the sulfide

sulfoxide

-

-

Dichloromethane (DCM): 40 mL

-

Saturated

solution[2] -

Saturated

(Sodium Thiosulfate) solution

Procedure

-

Setup: Place the Sulfide (1.53 g) and DCM (40 mL) in a 250 mL RBF. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve mCPBA (4.48 g) in DCM (30 mL) in a separate beaker. Add this solution dropwise to the reaction flask over 20 minutes.

-

Mechanistic Insight: Slow addition controls the exotherm and prevents over-oxidation side reactions on the aromatic ring, though the electron-withdrawing fluorine makes the ring relatively resistant to electrophilic attack.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.

-

IPC: TLC (Hexanes:EtOAc 4:1).[3] The sulfide (high

) and sulfoxide intermediate (low

-

-

Quench & Workup:

-

Add 10%

solution (20 mL) and stir vigorously for 15 minutes. This destroys excess peroxide (check with starch-iodide paper). -

Transfer to a separatory funnel. Separate layers.

-

Wash the organic layer with Saturated

(2 x 30 mL) to remove m-chlorobenzoic acid byproduct. Caution: -

Wash with Brine (20 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Gradient: 0

20% EtOAc in Hexanes). -

Final Yield: Expect ~1.65 g (90% for step 2) of white crystalline solid.

Data Summary & Characterization

| Property | Value / Expectation |

| Formula | |

| Molecular Weight | 202.25 g/mol |

| Appearance | White Crystalline Solid |

| Melting Point | 98–100 °C (Typical for aryl propyl sulfones) |

Workflow Visualization

Figure 1: Operational workflow for the two-step synthesis of this compound.

Troubleshooting & Optimization

-

Incomplete Oxidation: If the sulfoxide intermediate persists (visible by TLC), add an additional 0.2 equiv of mCPBA and stir for 1 hour.

-

Emulsions: During the

wash in Step 2, emulsions can form due to the density of DCM. Break them by adding a small amount of saturated Brine or filtering through a celite pad. -

Odor Control: All glassware contacting the thiophenol in Step 1 must be soaked in a dilute bleach bath to oxidize residual thiols before removal from the fume hood.

References

- General Sulfone Synthesis: Trost, B. M. "Sulfones: Chemical Properties and Applications." Comprehensive Organic Synthesis.

-

Sulfide Oxidation Protocols

-

Drabowicz, J., et al. "Oxidation of Sulfides to Sulfones."[5] Organic Preparations and Procedures International, 2009.

-

Use of mCPBA: Organic Chemistry Portal - Oxidation of Sulfides.

-

-

Medicinal Chemistry of Fluorinated Sulfones

-

Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

-

Properties of Aryl Sulfones

-

Sigma-Aldrich Product Sheet: Bis(4-fluorophenyl) sulfone (Analogous properties).

-

Sources

- 1. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating Propyl(4-fluorophenyl) Sulfone as a Novel Anti-MRSA Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the urgent development of novel antimicrobial agents. This document outlines a comprehensive research and development pathway for the investigation of Propyl(4-fluorophenyl) sulfone as a potential anti-MRSA therapeutic. Drawing upon the established antibacterial properties of sulfone-containing molecules and fluorinated aromatic compounds, this guide provides a robust framework for the synthesis, in vitro evaluation, and in vivo efficacy testing of this novel chemical entity. Detailed protocols for chemical synthesis, microbiological assays including Minimum Inhibitory Concentration (MIC) determination, time-kill kinetics, and biofilm disruption, as well as a proposed murine model for in vivo studies, are presented. Furthermore, a potential mechanism of action is hypothesized, with experimental strategies for its elucidation. This document serves as a foundational guide for researchers embarking on the preclinical development of new-generation sulfone-based anti-MRSA agents.

Introduction: The Rationale for this compound as an Anti-MRSA Agent

The increasing prevalence of multidrug-resistant bacteria, particularly MRSA, has rendered many conventional antibiotics ineffective, creating a critical need for new therapeutic strategies.[1] The sulfone functional group is a key pharmacophore in a variety of biologically active molecules, with certain derivatives demonstrating a broad spectrum of antimicrobial activities.[2] The incorporation of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. The combination of these two moieties in this compound presents a compelling starting point for the development of a novel anti-MRSA agent. While sulfonamides are known to act as antimetabolites by inhibiting folic acid synthesis, the mechanism of action for simpler alkyl aryl sulfones may involve different cellular targets, offering the potential for a novel mode of antibacterial activity.[3]

Chemical Synthesis of this compound and its Derivatives

The synthesis of this compound can be approached through several established methods for forming alkyl aryl sulfones. Two primary routes are proposed here: the alkylation of a sulfinate salt and the oxidation of a precursor sulfide.

Synthetic Workflow Overview

Caption: Proposed synthetic routes to this compound.

Protocol 1: Synthesis via Alkylation of Sodium 4-fluorobenzenesulfinate

This protocol is based on the well-established method of alkylating arenesulfinates with alkyl halides.[4]

Materials:

-

Sodium 4-fluorobenzenesulfinate

-

1-Bromopropane

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium 4-fluorobenzenesulfinate (1.0 eq) in DMF.

-

Add 1-bromopropane (1.2 eq) to the solution.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Protocol 2: Synthesis via Oxidation of (4-Fluorophenyl)(propyl)sulfide

This protocol involves the synthesis of the precursor sulfide followed by its oxidation to the sulfone.

Part A: Synthesis of (4-Fluorophenyl)(propyl)sulfide

Materials:

-

4-Fluorothiophenol

-

1-Bromopropane

-

Potassium carbonate

-

Acetone

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 4-fluorothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add 1-bromopropane (1.1 eq) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC.

-

Filter the reaction mixture to remove potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude (4-Fluorophenyl)(propyl)sulfide.

Part B: Oxidation to this compound

Materials:

-

(4-Fluorophenyl)(propyl)sulfide

-

Hydrogen peroxide (30% solution)

-

Acetic acid

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the crude (4-Fluorophenyl)(propyl)sulfide from Part A in acetic acid.

-

Cool the solution in an ice bath and add hydrogen peroxide (30% solution, 3.0 eq) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into cold water, which should result in the precipitation of the sulfone.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

In Vitro Evaluation of Anti-MRSA Activity

A systematic in vitro evaluation is crucial to determine the antibacterial potential of this compound.

Screening Cascade for In Vitro Anti-MRSA Activity

Caption: A stepwise approach for the in vitro evaluation of anti-MRSA candidates.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound

-

MRSA strains (e.g., USA300, ATCC 43300)

-

Methicillin-susceptible S. aureus (MSSA) strain (e.g., ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).

-

Prepare a bacterial inoculum of each strain equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol: Time-Kill Kinetic Assay

This assay determines whether the compound is bactericidal or bacteriostatic.

Materials:

-

This compound

-

MRSA strain (e.g., USA300)

-

CAMHB

-

Sterile saline

-

Tryptic Soy Agar (TSA) plates

Procedure:

-

Prepare a bacterial culture in the logarithmic growth phase.

-

Add this compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control without the compound.

-

Incubate the cultures at 37°C with shaking.

-

At various time points (0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots in sterile saline and plate them on TSA plates.

-

Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFU).

-

A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be evaluated in animal models of MRSA infection.[5] A murine peritonitis/sepsis model is a common and robust model for systemic infections.[6]

Protocol: Murine Peritonitis Model of MRSA Infection

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

MRSA strain (e.g., USA300)

-

Tryptic Soy Broth (TSB)

-

This compound formulated for intraperitoneal (IP) or oral (PO) administration

-

Vancomycin as a positive control

Procedure:

-

Grow MRSA to the mid-logarithmic phase in TSB.

-

Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and adjust the concentration to the desired inoculum (e.g., 1 x 10^8 CFU/mouse).

-

Infect mice via intraperitoneal injection of the bacterial suspension.

-

At a predetermined time post-infection (e.g., 1 hour), administer this compound at various doses. A vehicle control group and a vancomycin-treated group should be included.

-

Monitor the mice for signs of illness and survival over a period of 7 days.

-

For bacterial burden determination, a separate cohort of mice can be euthanized at specific time points (e.g., 24 hours post-treatment), and peritoneal lavage fluid and spleens can be collected for CFU enumeration.

Proposed Mechanism of Action and Elucidation

While the precise mechanism of action of this compound against MRSA is unknown, a plausible hypothesis is the disruption of bacterial cell membrane integrity or function. The lipophilic nature of the compound could facilitate its interaction with and insertion into the bacterial membrane, leading to depolarization, leakage of cellular contents, and ultimately cell death.[7]

Experimental Workflow for Mechanism of Action Studies

Caption: A workflow to investigate the mechanism of action of this compound.

Data Presentation

Table 1: Hypothetical In Vitro Activity of this compound

| Compound | Strain | MIC (µg/mL) |

| This compound | MRSA USA300 | 4 |

| This compound | MRSA ATCC 43300 | 8 |

| This compound | MSSA ATCC 29213 | 2 |

| Vancomycin | MRSA USA300 | 1 |

| Oxacillin | MRSA USA300 | >256 |

Conclusion

The application notes and protocols detailed herein provide a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a potential anti-MRSA agent. By systematically addressing its synthesis, in vitro activity, in vivo efficacy, and mechanism of action, researchers can efficiently assess the therapeutic potential of this and related sulfone-based compounds. The successful development of novel agents with unique mechanisms of action is paramount in the ongoing battle against antibiotic resistance.

References

-

Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]

-

Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. (2017). Molecules, 22(1), 123. [Link]

-

Synthesis of aryl sulfones under different reaction conditions. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

JSF-3151 demonstrates efficacy in mouse model of MRSA infection. (2021, October 5). BioWorld. [Link]

-

Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2215–2230. [Link]

- synthesis, characterization and antibacterial activity of novel aryl sulfone derivatives. (2015). International Journal of Pharmacy, 5(2), 459-463.

-

Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (2023). Inorganic Chemistry, 62(38), 15469–15480. [Link]

- Antimicrobial activity of Various Sulfone Derivatives: A Review. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3632-3642.

-

Animal Models for Drug Development for MRSA. (2012). In Staphylococcus aureus: Methods and Protocols (pp. 421-434). Humana Press. [Link]

-

Antibacterial Activity and Mechanism of Action of Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties on Rice Bacterial Leaf Blight. (2018). International Journal of Molecular Sciences, 19(11), 3501. [Link]

-

Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. (2017). Molecules, 22(10), 1731. [Link]

-

Animal Models for Drug Development for MRSA. (2012). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3-a]Pyridine Moiety. (2020). Journal of Agricultural and Food Chemistry, 68(31), 8256–8265. [Link]

-

In Vivo Activity of Ceftobiprole in Murine Skin Infections Due to Staphylococcus aureus and Pseudomonas aeruginosa. (2007). Antimicrobial Agents and Chemotherapy, 51(5), 1798–1803. [Link]

-

Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. (2017). Molecules, 22(1), 54. [Link]

-

Identification of Agents Active against Methicillin-Resistant Staphylococcus aureus USA300 from a Clinical Compound Library. (2017). Frontiers in Microbiology, 8, 1833. [Link]

-

Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. Retrieved February 5, 2026, from [Link]

- A process for the synthesis of aryl sulfones. (2015).

Sources

- 1. Identification of Agents Active against Methicillin-Resistant Staphylococcus aureus USA300 from a Clinical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 4. researchgate.net [researchgate.net]

- 5. Animal Models for Drug Development for MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Propyl(4-fluorophenyl) sulfone as a Novel Monomer for High-Performance Engineering Polymers

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the utilization of propyl(4-fluorophenyl) sulfone in the synthesis of novel poly(aryl ether sulfone)s (PAES). We will explore the synthesis of this monomer, its subsequent polymerization via nucleophilic aromatic substitution, and the characterization of the resulting polymers. The introduction of the propyl group is anticipated to impart unique solubility and processing characteristics to the final polymer, making it a promising candidate for advanced applications, including biocompatible materials and high-performance engineering plastics.

Introduction: The Rationale for Propyl-Functionalized Poly(aryl ether sulfone)s

Poly(aryl ether sulfone)s are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties stem from the robust aromatic backbone connected by ether and sulfone linkages. The sulfone group, in particular, is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r), the key reaction in the synthesis of these polymers.[2][3]

While commercially available PAES like polysulfone (PSU), polyethersulfone (PES), and polyphenylsulfone (PPSU) have found widespread use, there is a continuous drive to develop new derivatives with tailored properties.[1] The incorporation of alkyl groups, such as a propyl group, onto the polymer backbone is a promising strategy to modify the physical properties of the resulting polymer. The propyl group is expected to:

-

Enhance Solubility: The aliphatic nature of the propyl group can disrupt chain packing and increase the free volume, leading to improved solubility in common organic solvents. This is a significant advantage for polymer processing and characterization.

-

Modify Thermal Properties: The introduction of the flexible propyl group may lower the glass transition temperature (Tg) compared to its non-alkylated counterparts, potentially improving processability.

-

Tune Mechanical Properties: The presence of the propyl group can influence the entanglement of polymer chains, affecting properties like ductility and impact strength.

This guide will focus on the use of a novel, unsymmetrical monomer, this compound, in the synthesis of new PAES. We will provide detailed protocols for its synthesis and polymerization with a common bisphenol, Bisphenol A, and outline the expected characterization of the resulting polymer.

Synthesis of this compound

The synthesis of the unsymmetrical this compound is a critical first step. A plausible and efficient synthetic route is the Friedel-Crafts acylation of fluorobenzene with propionyl chloride, followed by oxidation of the resulting ketone to the sulfone.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Fluorobenzene

-

Propionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Friedel-Crafts Acylation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of propionyl chloride (1.0 eq) in dry dichloromethane dropwise to the suspension.

-

After the addition is complete, add fluorobenzene (1.2 eq) dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 1-(4-fluorophenyl)propan-1-one. Purify by vacuum distillation or column chromatography.

-

-

Oxidation:

-

Dissolve the purified 1-(4-fluorophenyl)propan-1-one in dichloromethane in a round-bottom flask.

-

Add m-CPBA (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound. Purify by recrystallization or column chromatography.

-

Polymerization of this compound with Bisphenol A

The synthesis of the novel poly(ether sulfone) is achieved through a nucleophilic aromatic substitution step-growth polymerization of this compound with Bisphenol A.[4][5][6] The reaction is typically carried out in a high-boiling polar aprotic solvent in the presence of a weak base to deprotonate the bisphenol.

Polymerization Scheme

Caption: Polymerization of this compound.

Experimental Protocol: Synthesis of Poly(this compound-co-Bisphenol A)

Materials:

-

This compound (1.0 eq)

-

Bisphenol A (1.0 eq)

-

Potassium carbonate (K₂CO₃, anhydrous, 1.1 eq)